N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6: A Technical Guide for Researchers
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the properties, synthesis, and applications of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6. This stable isotope-labeled compound serves as a crucial tool in quantitative analytical workflows, particularly in mass spectrometry-based studies.
Core Properties and Specifications
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is the deuterated analog of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of its non-labeled counterpart or related cysteine derivatives.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of both the deuterated and non-deuterated forms of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester.
| Property | N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 |
| CAS Number | 1356382-52-9 |
| Molecular Formula | C₁₈H₂₆D₆N₂O₆S₂ |
| Molecular Weight | 442.62 g/mol |
| Appearance | White Solid |
| Solubility | Chloroform, Methanol |
| Storage Temperature | Room Temperature |
| Property | N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester |
| CAS Number | 1079950-07-4 |
| Molecular Formula | C₁₈H₃₂N₂O₆S₂ |
| Molecular Weight | 436.59 g/mol |
| Appearance | White Solid |
| Melting Point | 76-78°C |
| Solubility | Chloroform, Methanol[1] |
| Storage Temperature | 4°C[1] |
Application as an Internal Standard in Mass Spectrometry
The primary application of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is as an internal standard in quantitative mass spectrometry (LC-MS) assays.[2][3] Its chemical properties are nearly identical to the endogenous, non-labeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, its increased mass allows for its distinction and separate quantification by the mass spectrometer. This co-analysis corrects for variability in sample handling, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.
Key Considerations for Use:
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Isotopic Purity: For accurate quantification, the deuterated standard should have high isotopic enrichment (typically ≥98%) to minimize interference from any unlabeled species.[4][5]
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Position of Deuterium Labels: The deuterium atoms are placed on stable positions within the molecule to prevent H/D exchange with the solvent.[4]
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Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure it experiences the same matrix effects.[4]
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS
This protocol outlines the general steps for using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard for the quantification of a target analyte (e.g., N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester) in a biological matrix.
1. Preparation of Stock and Working Solutions:
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Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled analyte in a suitable organic solvent (e.g., methanol or acetonitrile).
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Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 in the same solvent.
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Calibration Standards: Create a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a constant concentration of the internal standard working solution.
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Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation Example):
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To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution. Vortex briefly.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
3. LC-MS Analysis:
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Inject the reconstituted sample onto an appropriate HPLC/UHPLC column (e.g., C18) for chromatographic separation.
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The mass spectrometer should be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
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Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards.
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Quantify the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Synthesis of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
While a specific, detailed synthesis protocol for the deuterated compound is not publicly available, a plausible synthetic route can be adapted from known procedures for the non-deuterated analog. The synthesis would involve the use of deuterated starting materials. A potential two-step process is outlined below.
Step 1: Acetylation of di-tert-butyl-L-cystine-d6
The synthesis would begin with the acetylation of a deuterated form of di-tert-butyl-L-cystine dihydrochloride. Acetic anhydride can be used as the acetylating agent.
Step 2: Deprotection
Following acetylation, the tert-butyl ester groups are removed under acidic conditions to yield N,N'-diacetyl-L-cystine-d6. This can then be re-esterified with tert-butanol under appropriate conditions to yield the final product.
A patent describing a similar process for the non-deuterated compound outlines the acetylation of di-tert-butyl-L-cystine followed by the removal of the tert-butyl groups.[6]
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship in Quantitative Analysis
This diagram illustrates the logical relationship between the analyte and the internal standard in a quantitative mass spectrometry experiment.
Caption: The role of the internal standard in mitigating analytical variability.
